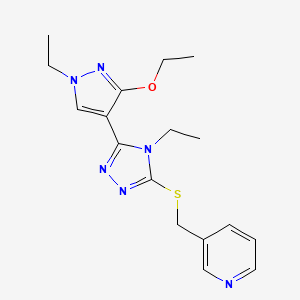
3-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is a chemical compound with a complex structure that integrates a pyrazole ring, a triazole ring, and a pyridine ring, all linked by ethyl and thioether groups. This multifunctional molecule potentially possesses various biological and chemical properties, making it a subject of interest in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize this compound, the process often involves the following steps:
Formation of 3-ethoxy-1-ethyl-1H-pyrazole-4-carbaldehyde
The pyrazole ring is constructed via cyclization of appropriate precursors under acidic or basic conditions, followed by ethylation and ethoxylation.
Construction of the 5-substituted triazole ring
The aldehyde reacts with thiosemicarbazide to form a thiosemicarbazone, which then undergoes cyclization with ethyl bromide to yield the 4-ethyl-4H-1,2,4-triazole system.
Linking of pyridine
A pyridine derivative is coupled with the triazole unit through a nucleophilic substitution reaction in the presence of a suitable catalyst, often under mild to moderate conditions to ensure high yield.
Industrial Production Methods
Industrially, the synthesis might be scaled up using batch or continuous processes, focusing on optimization of reaction conditions such as temperature, pressure, and reagent concentration to maximize yield and purity. Catalysis, purification techniques like crystallization or chromatography, and automated process control ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions at the ethyl side chains, leading to the formation of aldehydes or carboxylic acids.
Reduction: : Reduction can affect the pyridine or triazole rings, potentially saturating double bonds or reducing functional groups.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, especially at positions on the pyridine ring and thioether linkage.
Common Reagents and Conditions
Oxidation: : Often involves agents like KMnO₄ or H₂O₂ under acidic or neutral conditions.
Reduction: : Uses reducing agents such as NaBH₄ or H₂ with a catalyst.
Substitution: : Reagents include various halogenated compounds and conditions depend on the desired substitution position, with solvents like DMSO or acetonitrile commonly used.
Major Products Formed
Oxidative products: : Aldehydes or carboxylic acids from side chains.
Reductive products: : Reduced forms of the heterocyclic rings.
Substitution products: : Various substituted derivatives depending on the nucleophiles or electrophiles used.
Scientific Research Applications
3-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is explored in:
Chemistry: : As a ligand in coordination chemistry, forming complexes with metals.
Biology: : Investigated for its potential anti-inflammatory or antimicrobial properties.
Medicine: : Potential as a pharmacophore in drug discovery for targeting specific enzymes or receptors.
Industry: : Usage in material science for developing novel polymers or as intermediates in organic synthesis.
Mechanism of Action
The mechanism by which this compound exerts effects often involves:
Molecular Targets: : Interactions with enzymes such as kinases or receptors that regulate biological pathways.
Pathways: : Modulation of signaling pathways or inhibition of specific biochemical processes due to its ability to form stable complexes or act as a mimic of natural substrates.
Comparison with Similar Compounds
This compound is unique in its structural configuration but can be compared with:
3-((5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine: : Similar but with different substituents on the pyrazole ring.
4-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine: : Features a methoxy group instead of ethoxy.
5-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine: : Positional isomer differing in the location of the substituent.
Conclusion
3-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine stands out due to its intricate structure and potential multifunctionality. Its synthesis involves a series of sophisticated chemical reactions, and it has intriguing applications in scientific research and industry.
Properties
IUPAC Name |
3-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6OS/c1-4-22-11-14(16(21-22)24-6-3)15-19-20-17(23(15)5-2)25-12-13-8-7-9-18-10-13/h7-11H,4-6,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXYBLOBEDTBQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NN=C(N2CC)SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2934409.png)
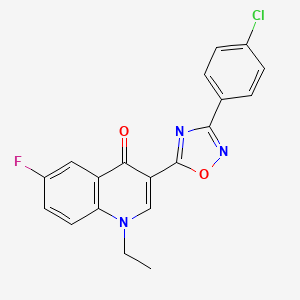
![[(1-cyclohexyl-1H-benzimidazol-2-yl)thio]acetic acid](/img/structure/B2934411.png)
![Ethyl 6-ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2934412.png)
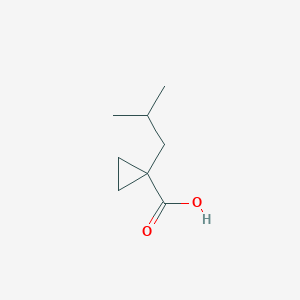
![Trimethyl[2-(2-propoxyphenyl)ethynyl]silane](/img/structure/B2934415.png)
![(3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-[[4-(trifluoromethyl)phenyl]carbamoylamino]ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2934418.png)
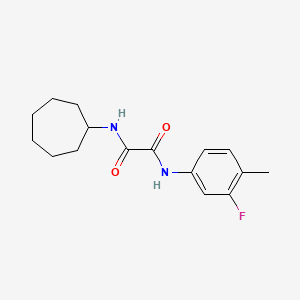

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile](/img/structure/B2934424.png)
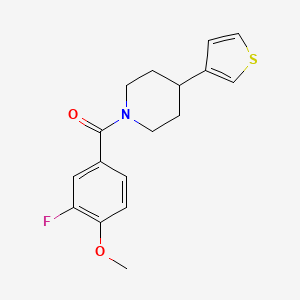
![4-butyl-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2934426.png)

![6-(4-chlorophenyl)-2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2934431.png)
